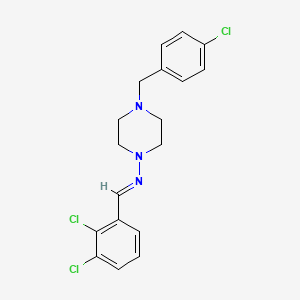![molecular formula C14H14N4OS B5548396 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research in the field of triazole derivatives, including those related to indole, focuses on exploring their synthesis, molecular structure, and a broad range of properties due to their potential applications in various domains.
Synthesis Analysis
The synthesis of related triazole derivatives often involves reactions between substituted 1H-1,2,4-triazole-thiol and chloroacetyl ferrocene or similar compounds, under conditions that promote the formation of novel triazole compounds, as seen in the work by Liu et al. (2010) on ferrocenyl-ethanone derivatives (Liu et al., 2010).
Molecular Structure Analysis
X-ray crystallography provides insights into the molecular structures of these compounds, revealing specific spatial arrangements, as demonstrated by Xu et al. (2005) in their study of a triazole-ethanone compound (Xu et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of these compounds is highlighted in studies that detail their interactions and transformations, which can include cyclization reactions and the formation of various derivatives with antimicrobial properties, as explored by Kumbhare et al. (2013) (Kumbhare et al., 2013).
Physical Properties Analysis
The physical properties, such as fluorescence and absorption spectra, of triazole derivatives can vary based on the substituents on the triazole ring. Liu et al. (2010) found that compounds with different substituents displayed similar absorption but varied in fluorescence intensity and emission bands (Liu et al., 2010).
科学的研究の応用
Anticancer Research
Compounds related to "2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone" have been synthesized and evaluated for their anticancer properties. For instance, Mahmoud et al. (2021) demonstrated the synthesis of thiazolyl(hydrazonoethyl)thiazoles, exploring their potential as anti-breast cancer agents. These compounds showed promising activity against MCF-7 tumor cells, suggesting their relevance in designing new cancer therapies Mahmoud et al., 2021.
Antimicrobial Activity
Holla et al. (2005) reported the synthesis and antimicrobial evaluation of substituted 1,2,3-triazoles, highlighting their effectiveness against various bacterial strains. These findings underscore the potential of triazole derivatives, including those related to "2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone", in developing new antimicrobial agents Holla et al., 2005.
Antifungal Applications
Research by Singh and Vedi (2014) into triazolylindole derivatives for antifungal activity underscores the chemical's promise in addressing fungal infections. The synthesized compounds were evaluated for their efficacy against various fungal pathogens, highlighting the role of triazole-indole hybrids in antifungal drug development Singh & Vedi, 2014.
Material Science and Photophysical Properties
Liu et al. (2010) focused on the synthesis and characterization of novel 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives. Their research into the optical properties of these compounds, including absorption and fluorescence spectra, reveals potential applications in material science, particularly in the development of novel photoluminescent materials Liu et al., 2010.
Antiviral Research Against COVID-19
Rashdan et al. (2021) explored the synthesis of thiadiazole-based molecules containing 1,2,3-triazole moiety for potential activity against COVID-19. Through structure-guided virtual screening, they identified compounds with promising docking scores to the COVID-19 main protease, suggesting their utility in combating coronavirus infections Rashdan et al., 2021.
特性
IUPAC Name |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-2-13-16-14(18-17-13)20-8-12(19)10-7-15-11-6-4-3-5-9(10)11/h3-7,15H,2,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLRGVHRKASCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)
![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)
![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)


![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)

![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)
![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)